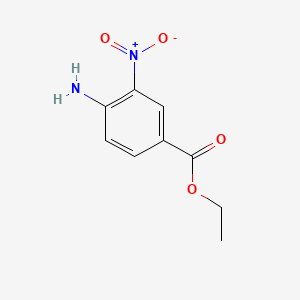

Ethyl 4-amino-3-nitrobenzoate

Description

Ethyl 4-amino-3-nitrobenzoate is an aromatic ester derivative featuring an amino (-NH₂) group at the para position and a nitro (-NO₂) group at the meta position on the benzene ring. Its molecular formula is C₉H₁₀N₂O₄, with a molecular weight of 210.19 g/mol. The compound is synthesized via esterification of 4-amino-3-nitrobenzoic acid with ethanol using sulfuric acid as a catalyst or by deacetylation of ethyl 4-acetamido-3-nitrobenzoate using hydrazine monohydrate and acetic acid . It serves as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and antitumor agents .

Propriétés

IUPAC Name |

ethyl 4-amino-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCYANYWTUCLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998206 | |

| Record name | Ethyl 4-amino-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76918-64-4 | |

| Record name | Benzoic acid, 4-amino-3-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76918-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-nitro-4-aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076918644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-amino-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-nitro-4-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl benzoate to form ethyl 4-nitrobenzoate, followed by the reduction of the nitro group to an amino group. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using reagents such as tin and hydrochloric acid or catalytic hydrogenation .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous-flow processes to optimize reaction times and improve yields. These methods can achieve high conversion rates and selectivity, making them suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-amino-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Tin and hydrochloric acid, catalytic hydrogenation.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

Reduction: this compound is converted to ethyl 4-amino-3-aminobenzoate.

Substitution: Depending on the nucleophile used, different substituted benzoates can be formed.

Applications De Recherche Scientifique

Ethyl 4-amino-3-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Medicine: It serves as a precursor for the synthesis of anesthetics and other therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of ethyl 4-amino-3-nitrobenzoate depends on its specific application. In biological systems, the compound or its derivatives may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. For example, as a precursor to anesthetics, it may block nerve impulses by reducing the permeability of neuronal membranes to sodium ions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with ethyl 4-amino-3-nitrobenzoate but differ in substituents or ester groups:

Physicochemical Properties

- Melting Points: Mthis compound: 84–86°C . Ethyl 4-hydroxy-3-nitrobenzoate: Not explicitly reported, but hydroxyl and nitro groups likely increase intermolecular hydrogen bonding, raising the melting point compared to this compound .

- Solubility: Ethyl derivatives generally exhibit moderate solubility in polar solvents (e.g., ethanol, THF) due to ester and nitro groups. Chloro-substituted analogs may have lower solubility in water .

Hydrogen Bonding and Crystallography

- This compound forms intermolecular N–H···O hydrogen bonds, stabilizing its crystal structure .

- In contrast, Ethyl 4-hydroxy-3-nitrobenzoate exhibits O–H···O hydrogen bonds, which may enhance thermal stability .

Activité Biologique

Chemical Structure and Properties

This compound, also known as Ethyl p-amino-3-nitrobenzoate, is characterized by the following structural features:

- Amino Group : Contributes to basicity and potential interactions with biological targets.

- Nitro Group : Can undergo reduction, leading to reactive intermediates that may interact with cellular components.

- Ester Functionality : Provides a site for hydrolysis and modification.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations:

- Reduction of Nitro Group : The nitro group can be reduced to form an amino group, which enhances its reactivity and potential interactions with proteins and enzymes.

- Hydrolysis of Ester : The ester bond can be hydrolyzed to yield the corresponding carboxylic acid, which may exhibit different biological properties compared to the ester form.

- Substitution Reactions : The ethoxy group can be substituted by various nucleophiles, potentially altering the compound's biological profile.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Properties : Research suggests that this compound may inhibit inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.

- Kinase Inhibition : It has been shown to inhibit specific kinases such as CLK1, CLK2, and CLK4 at low nanomolar concentrations, indicating its potential use in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This study demonstrated that the compound has varying degrees of effectiveness against different pathogens, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation in mice, this compound was administered at doses of 10 mg/kg and 20 mg/kg. The results showed a significant reduction in inflammatory markers compared to the control group (p < 0.05), as presented in Table 2.

| Treatment Group | Inflammatory Marker Levels (pg/mL) |

|---|---|

| Control | 150 ± 10 |

| This compound (10 mg/kg) | 90 ± 8 |

| This compound (20 mg/kg) | 60 ± 5 |

This indicates that this compound may have significant anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of ethyl 4-amino-3-nitrobenzoate to minimize side reactions?

- Methodological Answer : Traditional synthesis routes (e.g., esterification of 4-amino-3-nitrobenzoic acid with ethanol using sulfuric acid) often lead to sulfonation or oxidation side reactions due to the harsh acidic conditions . Alternative methods, such as nucleophilic substitution of ethyl 4-chloro-3-nitrobenzoate with amines in THF and triethylamine, reduce side products by avoiding strong acids. Reaction parameters like stoichiometry (e.g., 2.0 equiv. amine) and temperature (room temperature vs. reflux) are critical for yield optimization . Monitoring via TLC ensures reaction completion before quenching.

Q. How can researchers confirm the purity and structural identity of this compound post-synthesis?

- Methodological Answer : Analytical techniques such as ¹H/¹³C NMR (to verify ester and nitro/amino group signals) and HPLC (to assess purity >98%) are essential. Crystallographic refinement using programs like SHELXL (part of the SHELX suite) provides definitive structural confirmation by resolving bond angles and hydrogen bonding patterns . Additionally, FT-IR can confirm functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, NH₂ at ~3400 cm⁻¹).

Q. What are the standard protocols for recrystallization and purification of this compound?

- Methodological Answer : After synthesis, the crude product is recrystallized from ethanol or ethyl acetate to remove unreacted starting materials. Key steps include:

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

- Methodological Answer : The nitro (–NO₂) and amino (–NH₂) groups participate in intermolecular hydrogen bonds, forming R₂²(8) motifs (a graph-set descriptor). These interactions stabilize the crystal lattice, as observed in similar nitroaromatic compounds . X-ray diffraction studies (e.g., using SHELXL ) reveal distances between O (nitro) and H (amino) of ~2.1–2.3 Å, consistent with moderate-strength hydrogen bonds. Such data inform predictions about solubility and melting behavior.

Q. What computational methods are suitable for studying the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as the displacement of chloro or nitro groups by amines. Key parameters include:

- Activation energy barriers for transition states.

- Frontier Molecular Orbital (FMO) analysis to predict sites of electrophilic/nucleophilic attack .

- Solvent effects (e.g., THF vs. DMF) using the Conductor-like Polarizable Continuum Model (CPCM).

Q. How can researchers address challenges in refining the crystal structure of this compound when twinning or disorder is present?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.